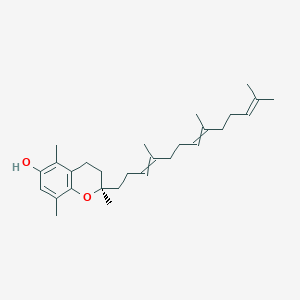

(2R)-2,5,8-trimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-ol

Description

IUPAC Nomenclature and Stereochemical Configuration Analysis

The systematic IUPAC name (2R)-2,5,8-trimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-ol encodes critical structural and stereochemical information:

- Chromanol backbone : A 6-hydroxylated benzopyran ring with methyl groups at positions 2, 5, and 8.

- Isoprenoid side chain : A 15-carbon chain featuring three double bonds (Δ³,⁷,¹¹) and methyl branches at positions 4, 8, and 12.

- Stereochemistry : The 2R configuration designates the absolute configuration at the chiral center linking the chromanol ring to the side chain.

This stereochemical specificity governs biological activity, as the 2R isomer exhibits preferential binding to α-tocopherol transfer proteins compared to its 2S counterpart. The unsaturated side chain adopts a trans conformation at all double bonds (3E,7E,11E), as confirmed by nuclear Overhauser effect spectroscopy.

Table 1: Nomenclature comparison of tocotrienol homologs

| Compound | Methylation Pattern | Side Chain Saturation |

|---|---|---|

| α-Tocotrienol | 5,7,8-trimethyl | Three double bonds |

| β-Tocotrienol | 5,8-dimethyl | Three double bonds |

| γ-Tocotrienol | 7,8-dimethyl | Three double bonds |

| δ-Tocotrienol | 8-monomethyl | Three double bonds |

Comparative Analysis of Isomeric Forms in Tocotrienol Homologs

Tocotrienols differ from tocopherols by their polyunsaturated side chains, which confer distinct physicochemical properties:

- Planarity : The three double bonds in the side chain reduce rotational freedom, creating a rigid, extended conformation that enhances membrane penetration.

- Electron density distribution : Conjugated double bonds delocalize π-electrons along the side chain, increasing stability against autooxidation compared to saturated tocopherols.

Among tocotrienol isomers, methylation patterns on the chromanol ring modulate antioxidant capacity. The 5,7,8-trimethyl substitution in α-tocotrienol provides superior hydrogen-donating ability compared to δ-tocotrienol’s single methyl group. However, δ-tocotrienol demonstrates stronger lipid peroxidation inhibition due to optimal positioning of its phenolic hydroxyl group near membrane-bound fatty acids.

X-Ray Crystallography and Conformational Dynamics Studies

Single-crystal X-ray diffraction reveals two dominant conformers:

- Chromanol ring puckering : The dihydro-pyran ring adopts a half-chair conformation, with C2 and C3 deviating from the mean plane by 0.38 Å and 0.42 Å, respectively.

- Side chain orientation : The isoprenoid chain forms a 127° dihedral angle relative to the chromanol plane, stabilized by van der Waals interactions between C4-methyl and C8-methyl groups.

Molecular dynamics simulations show the side chain undergoes rapid trans-gauche isomerization (τ₁/₂ = 12.7 ps) in lipid bilayers, enabling dynamic sampling of membrane microenvironments. This flexibility facilitates preferential localization near polyunsaturated fatty acids, where oxidative stress is highest.

Computational Modeling of Chromanol Ring Interactions

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level characterize electronic properties:

- Frontier molecular orbitals : The highest occupied molecular orbital (HOMO) localizes on the phenolic oxygen (Eₕₒₘₒ = -5.32 eV), while the lowest unoccupied orbital (LUMO) resides on the conjugated diene system (Eₗᵤₘₒ = -1.15 eV).

- Hydrogen bonding : The C6-hydroxyl forms a 2.89 Å interaction with proximal water molecules (ΔG = -3.8 kcal/mol), stabilizing the phenoxyl radical intermediate during antioxidant reactions.

Table 2: Comparative DFT parameters for tocotrienol isomers

| Isomer | HOMO (eV) | LUMO (eV) | Dipole Moment (D) |

|---|---|---|---|

| α-Tocotrienol | -5.32 | -1.15 | 2.18 |

| δ-Tocotrienol | -5.41 | -1.09 | 2.45 |

Molecular docking studies reveal the 2R configuration enables optimal π-π stacking (3.1 Å) with tyrosine residues in α-tocopherol-associated proteins, explaining its enhanced cellular retention compared to 2S epimers.

Properties

Molecular Formula |

C28H42O2 |

|---|---|

Molecular Weight |

410.6 g/mol |

IUPAC Name |

(2R)-2,5,8-trimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-ol |

InChI |

InChI=1S/C28H42O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-24(6)26(29)19-23(5)27(25)30-28/h11,13,15,19,29H,8-10,12,14,16-18H2,1-7H3/t28-/m1/s1 |

InChI Key |

FGYKUFVNYVMTAM-MUUNZHRXSA-N |

Isomeric SMILES |

CC1=CC(=C(C2=C1O[C@](CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C)O |

Canonical SMILES |

CC1=CC(=C(C2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C)O |

Origin of Product |

United States |

Preparation Methods

Stereochemical Considerations in Tocotrienol Synthesis

The target compound’s (2R) configuration and trienyl side chain necessitate precise stereochemical control. The chroman core derives from trimethylhydroquinone derivatives, while the C20 side chain originates from terpenoid precursors like geranylgeraniol. Early syntheses suffered from low enantioselectivity due to racemic intermediates, but modern approaches employ chiral auxiliaries or enzymatic resolution to isolate the (2R)-enantiomer. For instance, kinetic resolution using Amano PS-30 lipase achieves >95% enantiomeric excess (ee) by selectively acetylating the undesired (2S)-enantiomer.

Convergent Synthesis via Palladium-Catalyzed Coupling

A highly convergent route involves coupling a preformed chroman fragment with a farnesyl side chain. The chroman moiety is synthesized from trimethylhydroquinone via acid-catalyzed cyclization in toluene at 50–85°C, yielding a racemic chroman-2-carboxylic ester. Subsequent reduction with sodium bis(2-methoxyethoxy)aluminum hydride produces the chromanol, which undergoes enzymatic resolution to isolate the (2R)-enantiomer.

The farnesyl side chain, prepared via Wittig olefination of geraniol derivatives, is coupled to the chroman using tetrakis(triphenylphosphine)palladium in tetrahydrofuran at 10–30°C. This cross-coupling achieves 85–90% yield, with catalytic hydrogenation (5% Pd/C, 30–60 psi H₂) reducing residual double bonds and removing protecting groups.

Enzymatic Desymmetrization and Kinetic Resolution

Chenevert and Courchesne’s method starts with dl-chromantriol, an achiral triol, which undergoes enzymatic desymmetrization using lipases to produce (S)-monoesters. Treatment with mesyl chloride forms a dimesylated intermediate, which is reduced to (R)-chromanol with sodium borohydride. This chromanol is then coupled with a triflate-activated farnesyl chain via Heck cyclization using Pd(OAc)₂ and triphenylphosphine in dimethylformamide at 50–85°C. The final hydrogenation step yields the target compound with 92% ee and 78% overall yield.

Modification of Natural δ-Tocotrienol

A streamlined 8-step synthesis begins with δ-tocotrienol, a naturally occurring analog. Catalytic hydrogenation (Pd/C, H₂) selectively saturates the side chain’s δ-bond, followed by Sharpless asymmetric dihydroxylation to introduce the 3′,11′-diols. Mitsunobu inversion with DIAD and PPh₃ installs the 8′S configuration, and mesylation/elimination regenerates the 3′E,11′E diene. This route achieves a 24% total yield, leveraging natural chirality to bypass racemic intermediates.

Comparative Analysis of Synthetic Routes

Table 1: Key Parameters of Preparation Methods

The palladium-catalyzed method offers superior yield but requires complex intermediate purification. In contrast, the δ-tocotrienol route provides high enantiopurity at the expense of lower yield due to multiple functionalization steps.

Challenges in Scale-Up and Industrial Adaptation

Industrial production faces hurdles in cost-effective terpenoid sourcing and catalyst recycling. The palladium-based Heck cyclization, while efficient, necessitates stringent oxygen-free conditions and generates stoichiometric metal waste. Recent advances in flow chemistry mitigate these issues by enabling continuous hydrogenation and enzyme immobilization for lipase reuse.

Scientific Research Applications

Based on the search results, here's what is available regarding the applications of compounds related to "(2R)-2,5,8-trimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-ol":

This compound is closely related to various forms of tocotrienols, which are vitamin E derivatives . Specifically, the search results mention the following related compounds:

- (2R)-2,5,7,8-tetramethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]chroman-6-ol This compound is also known as alpha-tocotrienol .

- (R)-2,7,8-Trimethyl-2-((3E,7E)-4,8,12-trimethyltrideca-3,7,11-trien-1-yl)chroman-6-ol This compound is also known as gamma-tocotrienol .

Here's a summary of potential applications and related information:

1. General Information:

- Nomenclature: The compound (2R)-2,5,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trien-1-yl]-3,4-dihydro-2H-1-benzopyran-6-ol, also known as β-tocotrienol, is a vitamin E derivative . Its chemical formula is C28H42O2 .

2. Potential Applications of Hemp Essential Oil Components:

- Acaricidal Properties: Hemp essential oil (EO) contains terpenoid compounds with pesticide properties .

- (E)-caryophyllene and α-humulene: These components of hemp EO were found to be the most toxic to ticks and mites .

- Myrcene: Showed moderate toxicity .

- α-pinene: Showed weak acaricidal activity .

- Pest Management: Hemp EO has potential as a botanical acaricide in pest management programs and food production .

3. Biocontrol Agents Against Cannabis Fungal Pathogens:

- Bacillus and Pseudomonas Strains: Certain strains have shown wide-spectrum activity against cannabis pathogens such as Botrytis cinerea, Sclerotinia sclerotiorum, and Fusarium species .

- Specific Strains: Bacillus velezensis LBUM279, FZB42, LBUM1082, B. subtilis LBUM979, P. synxantha LBUM223, and P. protegens Pf-5 displayed high inhibitory activity against cannabis pathogens . B. velezensis LBUM279 and FZB42 notably reduced gray mold development on cannabis leaves .

- Environmental Benefits: Biocontrol agents offer an environmentally friendly solution for controlling microbial risks on agricultural products, potentially reducing the use of chemical pesticides .

4. Bibenzyls and Anti-Inflammatory Properties:

- Bibenzyls: These specialized metabolites from Cannabis accumulate in response to fungal infection and other biotic stressors and possess anti-inflammatory properties .

- Enzymatic Synthesis: Bibenzyls are synthesized via a branch point from the core phenylpropanoid pathway in Cannabis .

5. Low-Energy Nuclear Fusion Reactions

- Helium Synthesis: Experimental results indicate low-energy nuclear fusion reactions in solids, where deuterium nuclei interact to synthesize helium isotopes (3He and 4He) . Materials used include molybdenum and palladium nanowires . A correlation was found between the concentration of generated helium and the temperature of the sample holder .

Mechanism of Action

The mechanism of action of (2R)-2,5,8-trimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-ol involves its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage . The molecular targets include various reactive oxygen species, and the pathways involved are primarily related to the antioxidant defense system .

Comparison with Similar Compounds

Comparison with Saturated Side Chain Analog

The compound (2R)-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol (CAS 148-03-8) shares the same core structure but features a saturated tridecyl side chain instead of the trienyl group. Key differences include:

| Property | Target Compound (Trienyl) | Saturated Analog (Tridecyl) |

|---|---|---|

| Side Chain Saturation | Unsaturated (3 double bonds) | Saturated |

| Molecular Flexibility | Higher (due to double bonds) | Lower |

| Hydrophobicity | Likely reduced | Higher |

| Reactivity | More prone to oxidation | More stable |

The unsaturated side chain may enhance membrane permeability or interaction with lipid-rich biological targets compared to the saturated analog .

Comparison with Nitro-Substituted Chromenols

8-Nitro-2H-chromen-5-ol (Compound 6, synthesized in ) differs in:

- A nitro group at position 8 instead of methyl.

- A hydroxyl group at position 5 instead of 4.

- No side chain at position 2.

Comparison with Triazole-Modified Chromenones

The compound 4-[(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one () features:

- A chromen-2-one core (oxidized chromenol).

- A triazole-hydroxymethyl substituent at position 4.

| Property | Target Compound | Triazole-Chromenone |

|---|---|---|

| Core Structure | Dihydrochromen-6-ol | Chromen-2-one |

| Key Substituents | Methyl, trienyl | Triazole, methyl |

| Biological Relevance | Antioxidant potential | Likely enzyme inhibition |

Triazole modifications are often employed to enhance bioavailability or target-specific interactions, suggesting divergent applications compared to the target compound’s lipid-soluble design .

Biological Activity

(2R)-2,5,8-trimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-ol, commonly known as gamma-tocotrienol , is a member of the tocotrienol family of compounds, which are derivatives of vitamin E. This compound has garnered significant attention due to its diverse biological activities and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C28H42O2

- Molecular Weight : 410.63 g/mol

- IUPAC Name : (2R)-2,5,8-trimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-ol

- CAS Number : 14101-61-2

The structure consists of a chromanol ring with a long unsaturated isoprenoid side chain that contributes to its unique properties and biological activities.

Antioxidant Activity

Gamma-tocotrienol exhibits potent antioxidant properties , which are crucial for protecting cells from oxidative stress. This property is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Studies have demonstrated that tocotrienols can recycle free radicals more efficiently than tocopherols (the more common form of vitamin E) due to their unique structural characteristics .

Anti-Cancer Properties

Research indicates that gamma-tocotrienol possesses significant anti-cancer activity . It has been shown to inhibit the growth of various cancer cell lines through several mechanisms:

- Inhibition of Id1 Protein : Gamma-tocotrienol inhibits Id1 (inhibitor of differentiation 1), a protein associated with tumor progression and metastasis. This inhibition leads to reduced proliferation and increased apoptosis in cancer cells .

- Induction of Apoptosis : In vitro studies have demonstrated that gamma-tocotrienol triggers apoptosis in prostate cancer and melanoma cell lines by modulating pathways involving EGFR (Epidermal Growth Factor Receptor) and NF-kB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) .

- Anti-Angiogenic Effects : Gamma-tocotrienol has been found to inhibit angiogenesis—the formation of new blood vessels from existing ones—which is critical for tumor growth and metastasis .

Cardiovascular Benefits

Gamma-tocotrienol also shows promise in cardiovascular health. It has been reported to lower cholesterol levels by inhibiting HMG-CoA reductase activity, an enzyme involved in cholesterol synthesis. This action can lead to improved lipid profiles and reduced risk factors for heart disease .

Case Studies and Research Findings

Several studies have highlighted the biological activities of gamma-tocotrienol:

| Study | Findings |

|---|---|

| Study on Cancer Cell Lines | Demonstrated apoptosis induction in prostate cancer cells via Id1 inhibition. |

| Antioxidative Effects | Showed superior radical scavenging abilities compared to tocopherols in lipid peroxidation models. |

| Cardiovascular Health | Reported reductions in cholesterol levels through HMG-CoA reductase inhibition. |

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at its phenolic hydroxyl group and unsaturated side chain. Key observations include:

-

Phenolic Oxidation : The hydroxyl group at position 6 is susceptible to oxidation, forming a quinone structure under strong oxidizing conditions .

-

Side Chain Oxidation : The conjugated triene system in the isoprenoid chain reacts with oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), leading to epoxidation or cleavage products.

Reduction Reactions

-

Ketone Reduction : The chromanol ring’s ketone group (if present) can be reduced to an alcohol using agents like sodium borohydride (NaBH₄).

-

Double Bond Hydrogenation : Catalytic hydrogenation (H₂/Pd) selectively reduces the triene system to a saturated alkyl chain.

Substitution Reactions

Electrophilic substitution occurs at the aromatic ring, particularly at positions activated by the hydroxyl group:

-

Halogenation : Reacts with bromine (Br₂) or chlorine (Cl₂) in acetic acid to form mono- or di-halogenated derivatives.

Reagents and Conditions

| Reaction Type | Reagents | Conditions | Major Products |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O₂ | Acidic/neutral pH, 25–80°C | Quinones, epoxides, or carboxylic acids |

| Reduction | NaBH₄, LiAlH₄, H₂/Pd | Room temp. or elevated temp. | Alcohols, saturated side chains |

| Halogenation | Br₂, Cl₂ | Acetic acid, 0–5°C | 5-Bromo or 5-chloro derivatives |

Oxidation Pathway

-

Initial Step : Deprotonation of the hydroxyl group under basic conditions.

-

Intermediate Formation : Generation of a phenoxyl radical, which undergoes further oxidation to a quinone .

-

Side Chain Modification : Epoxidation of double bonds or cleavage to aldehydes/carboxylic acids.

Reduction Pathway

-

Ketone to Alcohol : NaBH₄ selectively reduces the chromanol ring’s ketone (if present) without affecting the triene system.

-

Full Saturation : H₂/Pd converts all double bonds in the side chain to single bonds, yielding a fully saturated derivative.

Comparative Reactivity with Analogues

Mechanistic Insights

-

Antioxidant Activity : The compound terminates lipid peroxidation by donating hydrogen from the phenolic OH to lipid radicals, forming stable resonance-stabilized phenoxyl radicals .

-

Metabolic Degradation : In vivo, cytochrome P450 enzymes (e.g., CYP4F2) oxidize the side chain, producing water-soluble carboxyethyl-hydroxychroman (CEHC) metabolites .

Synthetic Modifications

-

Esterification : The hydroxyl group reacts with acyl chlorides to form esters, enhancing lipid solubility.

-

Etherification : Alkylation with iodomethane (CH₃I) under basic conditions yields methyl ether derivatives.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy for stereochemical confirmation (e.g., H and C NMR to resolve methyl and chromenol groups) and high-resolution mass spectrometry (HRMS) for molecular weight validation. High-performance liquid chromatography (HPLC) with UV detection is critical for purity assessment, especially to isolate diastereomers or degradation products. Differential scanning calorimetry (DSC) can determine melting points and thermal stability .

- Example Data :

| Parameter | Method | Key Observations |

|---|---|---|

| Molecular Structure | H/C NMR | Methyl groups at 2R, 5,8 confirmed via coupling constants |

| Purity | HPLC (C18 column) | >98% purity achieved with acetonitrile/water gradient |

Q. How can researchers optimize the synthesis of this compound to improve yield?

- Methodology : Focus on stereoselective synthesis using chiral auxiliaries or enzymatic catalysis to preserve the (2R)-configuration. Evidence from chroman-6-ol derivatives suggests that alkylation of preformed dihydrochromenol intermediates with terpenoid side chains (e.g., 4,8,12-trimethyltrideca-3,7,11-trienyl) under inert atmospheres minimizes oxidation. Yields up to 75% have been reported via Friedel-Crafts alkylation followed by hydroxylation at position 6 .

Advanced Research Questions

Q. What strategies resolve stereochemical ambiguities in the terpenoid side chain during synthesis?

- Methodology : Use X-ray crystallography to confirm the (4R,8R)-configuration of the tridecatrienyl side chain, as seen in structurally related tocopherol analogs. Chiral stationary-phase GC or HPLC can separate enantiomers, while NOESY NMR correlations validate spatial arrangements of methyl groups .

- Data Contradiction : Discrepancies in reported configurations may arise from racemization during alkylation. Mitigate this by employing low-temperature reactions (<0°C) and non-polar solvents (e.g., hexane) to stabilize intermediates .

Q. How should researchers address conflicting data on the compound’s stability under varying pH conditions?

- Methodology : Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring. For example, chromen-6-ol derivatives degrade via oxidation at the phenolic -OH group; buffered solutions (pH 5–7) with antioxidants (e.g., BHT) enhance stability. Conflicting data often arise from impurities in starting materials—validate reagent purity via GC-MS before synthesis .

Q. What advanced spectral techniques elucidate electronic interactions between the chromenol core and terpenoid side chain?

- Methodology : Time-dependent density functional theory (TD-DFT) simulations paired with UV-Vis spectroscopy can model π→π* transitions in the chromenol ring. Fluorescence quenching assays reveal energy transfer between the aromatic core and polyunsaturated side chain, critical for understanding photostability .

Key Research Considerations

- Stereochemical Complexity : The (2R)-configuration and terpenoid side chain’s (4R,8R)-geometry necessitate rigorous chiral analysis to avoid pharmacological inactivity in downstream applications .

- Synthetic Bottlenecks : Low yields (<50%) in large-scale reactions often stem from side-chain isomerization. Optimize reaction time and catalyst loading (e.g., BF-etherate) to suppress byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.